molecular formula C17H23N5O2 B256031 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B256031
M. Wt: 329.4 g/mol
InChI Key: YGZCTXYQRPZOBD-UHFFFAOYSA-N
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Description

5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as ACPT-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to enhance the activity of GABA receptors, which can lead to anxiolytic and anticonvulsant effects. Additionally, 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. In addition to its anxiolytic and anticonvulsant properties, 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to improve cognitive function and memory in rats. It has also been shown to reduce inflammation and oxidative stress, which can have implications for a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further study. However, one limitation of 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is its potential as a treatment for neurological disorders, such as epilepsy and anxiety disorders. Additionally, 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has shown promise as a cancer treatment, and further research could explore its potential in this area. Finally, the synthesis and optimization of 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives could lead to the development of more potent and selective compounds for use in various fields.

Synthesis Methods

The synthesis of 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of cyclohexyl isocyanate with 4-ethoxyphenyl hydrazine to form 5-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid hydrazide. This intermediate compound is then reacted with 4-nitrobenzoyl chloride to form the final product, 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. The synthesis method has been reported in several scientific publications, and the purity and yield of 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be optimized through various purification techniques.

Scientific Research Applications

5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, 5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

5-amino-N-cyclohexyl-1-(4-ethoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H23N5O2/c1-2-24-14-10-8-13(9-11-14)22-16(18)15(20-21-22)17(23)19-12-6-4-3-5-7-12/h8-12H,2-7,18H2,1H3,(H,19,23)

InChI Key

YGZCTXYQRPZOBD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N

Origin of Product

United States

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